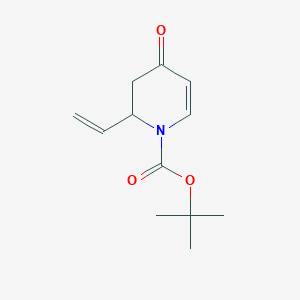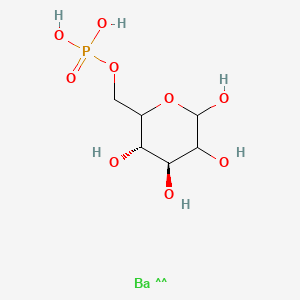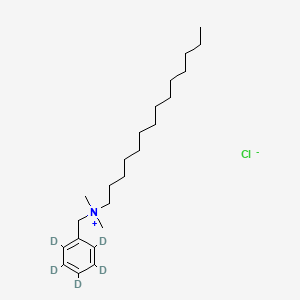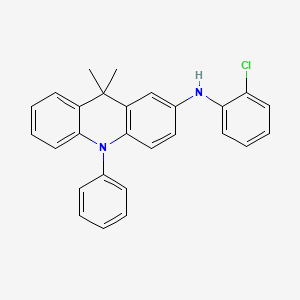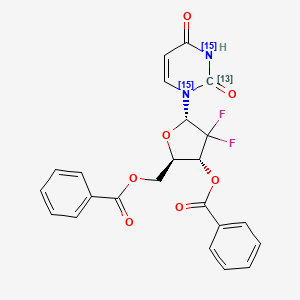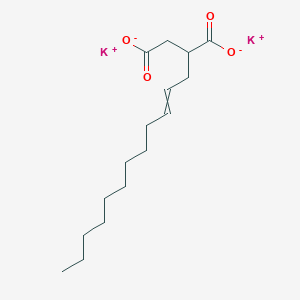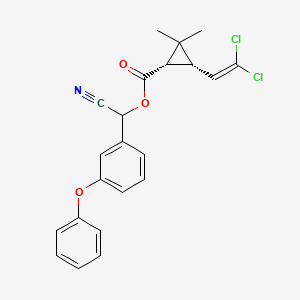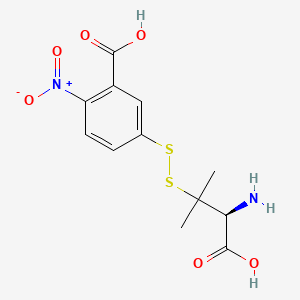
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a disulfide bond, which links the 5-mercapto-2-nitrobenzoic acid and D-penicillamine moieties. The presence of both nitro and mercapto groups in the structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide typically involves the reaction of 5-mercapto-2-nitrobenzoic acid with D-penicillamine. The process begins with the reduction of 5,5′-dithiobis(2-nitrobenzoic acid) in a basic solution to yield 5-mercapto-2-nitrobenzoic acid . This is followed by the addition of D-penicillamine under controlled conditions to form the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of S-(5-Mercapto-2-nitrobenzoic Acid)-D-penicillamine Disulfide involves its interaction with molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Mercapto-2-nitrobenzoic Acid: Shares the mercapto and nitro groups but lacks the D-penicillamine moiety.
D-Penicillamine: Contains the penicillamine structure but lacks the 5-mercapto-2-nitrobenzoic acid component.
Uniqueness
The presence of both nitro and mercapto groups allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14N2O6S2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O6S2/c1-12(2,9(13)11(17)18)22-21-6-3-4-8(14(19)20)7(5-6)10(15)16/h3-5,9H,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m0/s1 |
Clé InChI |
XDVWMOIDPQICAE-VIFPVBQESA-N |
SMILES isomérique |
CC(C)([C@H](C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC(C)(C(C(=O)O)N)SSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


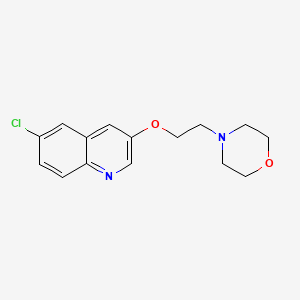
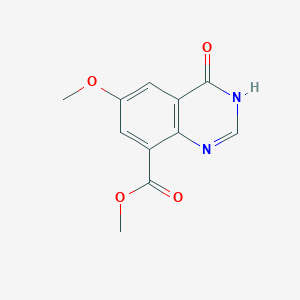
![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)

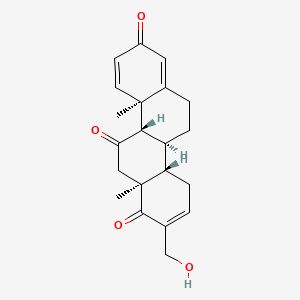
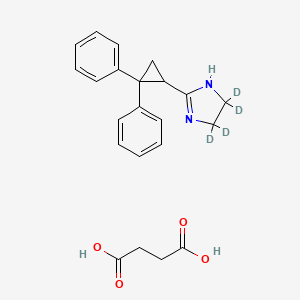
![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
